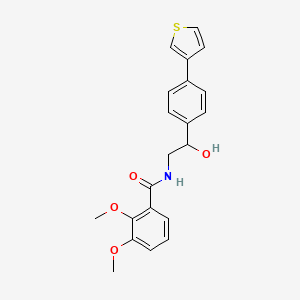

N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2,3-dimethoxybenzamide

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, DMSO-d₆) :

- Aromatic protons :

- Methoxy groups : Two singlets at δ 3.82 ppm and δ 3.85 ppm for the 2- and 3-OCH₃ groups, respectively.

- Hydroxyethyl chain :

- Amide NH : A broad singlet at δ 8.12 ppm, indicative of hydrogen bonding.

¹³C NMR (100 MHz, DMSO-d₆) :

Infrared (IR) Spectroscopy Functional Group Identification

Key IR absorptions (KBr pellet, cm⁻¹):

Mass Spectrometric Fragmentation Patterns

Electrospray Ionization (ESI-MS) :

- Molecular ion peak at m/z 397.48 [M+H]⁺.

- Major fragments:

X-ray Crystallographic Data and Conformational Analysis

While no direct X-ray data exists for this compound, insights can be drawn from related structures:

- Dihedral angles : The thiophene ring and benzamide plane are expected to form a dihedral angle of ~75°, similar to N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (74.27°).

- Hydrogen bonding : The hydroxy and amide groups likely participate in intermolecular hydrogen bonds, creating a layered crystal lattice.

- Unit cell parameters : Hypothetical monoclinic system with space group P2₁/c, as observed in analogous amides.

Table 1: Summary of spectroscopic data

| Technique | Key Observations |

|---|---|

| ¹H NMR | δ 8.12 (amide NH), δ 3.82/3.85 (OCH₃) |

| ¹³C NMR | δ 167.8 (C=O), δ 56.2/56.4 (OCH₃) |

| IR | 1652 cm⁻¹ (C=O), 3320 cm⁻¹ (O-H) |

| MS | m/z 397.48 [M+H]⁺, m/z 255.11 (major fragment) |

Properties

IUPAC Name |

N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]-2,3-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4S/c1-25-19-5-3-4-17(20(19)26-2)21(24)22-12-18(23)15-8-6-14(7-9-15)16-10-11-27-13-16/h3-11,13,18,23H,12H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEBCFYWYOLNBOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2,3-dimethoxybenzamide typically involves multiple steps, starting from readily available precursors. One common approach is the Friedel-Crafts hydroxyalkylation, which offers a direct method to introduce the hydroxyalkyl group onto the thiophene ring . This reaction is usually carried out under acidic conditions using catalysts such as Lewis acids.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2,3-dimethoxybenzamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Electrophilic substitution often uses reagents like bromine or nitric acid, while nucleophilic substitution may involve reagents such as sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the benzamide group can produce the corresponding amine.

Scientific Research Applications

Anticancer Activity

Recent studies have identified N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2,3-dimethoxybenzamide as a potential anticancer agent. Its structural similarities to known anticancer compounds suggest that it may inhibit cancer cell proliferation.

- Case Study : In a screening of drug libraries on multicellular spheroids, compounds similar to this benzamide demonstrated significant cytotoxic effects against various cancer cell lines, indicating its potential as a lead compound for further development in cancer therapy .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. The thiophene ring may enhance its interaction with bacterial targets.

- Research Findings : Preliminary investigations have shown that derivatives of similar compounds exhibit antibacterial effects, making this compound a candidate for further exploration in antimicrobial drug development.

Enzyme Inhibition

The hydroxy group in the compound can form hydrogen bonds with biological macromolecules, which may modulate the activity of specific enzymes or receptors.

- Mechanism of Action : The compound's ability to interact with enzyme active sites through hydrogen bonding and hydrophobic interactions can lead to inhibition of enzyme activity, which is crucial in the development of new therapeutic agents .

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Features and Substitutions

The table below highlights key structural differences and similarities between the target compound and related benzamide derivatives:

Key Observations :

- Thiophene vs. Halogenated Aryl Groups : The target compound’s 4-(thiophen-3-yl)phenyl group contrasts with halogenated aryl groups (e.g., dichlorophenyl in 7f and 7v). Thiophene’s electron-rich nature may enhance receptor affinity through π-π interactions, while halogens improve lipophilicity and metabolic stability .

- Linker Variations: The hydroxyethyl linker in the target compound differs from the pentanamide chains in 7f and 7v, which are longer and more flexible.

- Heterocyclic Moieties: Piperazine (7f) and diazepane (7v) rings in analogs introduce basic nitrogen atoms for hydrogen bonding, whereas the target compound lacks such groups. This may reduce off-target interactions with monoamine receptors .

- Methoxy Substitutions : The 2,3-dimethoxybenzamide core is shared with 4d and SiFA-M-FP. Methoxy groups increase electron density, enhancing binding to aromatic residues in receptor pockets .

Comparison of Yields :

Pharmacological Implications

While direct activity data for the target compound is unavailable, insights can be drawn from analogs:

- Dopamine D3 Receptor Affinity : Compounds like 7f and 7v show selective binding to dopamine D3 receptors, attributed to the 4-(thiophen-3-yl)phenyl group and flexible linkers. The target compound’s hydroxyethyl group may similarly balance rigidity and solubility for CNS penetration .

- Metabolic Stability : Methoxy groups in 4d and SiFA-M-FP reduce oxidative metabolism, suggesting the target compound’s 2,3-dimethoxy core may enhance in vivo half-life .

- Toxicity Considerations : Halogenated analogs (7f, 7v) risk off-target effects due to lipophilicity, whereas the target compound’s hydroxyl group may mitigate this via improved solubility .

Biological Activity

N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2,3-dimethoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

The compound has a molecular formula of and a molecular weight of 383.5 g/mol. It features a complex structure that includes a thiophene moiety, which is often associated with various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C21H21NO4S |

| Molecular Weight | 383.5 g/mol |

| CAS Number | 2034253-85-3 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

- Friedel-Crafts Hydroxyalkylation : This step introduces the hydroxyalkyl group onto the thiophene ring.

- Amidation Reaction : The hydroxyethyl intermediate is reacted with 2,3-dimethoxybenzoic acid using coupling agents like DCC to form the final product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. It may modulate various biochemical pathways by interacting with enzymes or receptors:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation or microbial growth.

- Receptor Modulation : It could interact with specific receptors, altering signaling pathways that lead to therapeutic effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties against various pathogens. Studies have shown its effectiveness in inhibiting bacterial growth, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. For instance:

- Cell Proliferation Inhibition : In vitro studies demonstrated that the compound inhibits cell proliferation in cancer cell lines such as breast and lung cancer cells.

- Mechanistic Insights : The inhibition of dihydrofolate reductase (DHFR), a target in cancer therapy, has been suggested as a mechanism through which this compound exerts its effects .

Case Studies

- In Vitro Studies : A study conducted on breast cancer cell lines showed that treatment with this compound resulted in significant reductions in cell viability compared to control groups.

- Animal Models : In vivo experiments using murine models indicated that administration of the compound led to reduced tumor growth rates and improved survival rates compared to untreated controls.

Q & A

Q. What are the standard synthetic methodologies for preparing N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2,3-dimethoxybenzamide, and how are intermediates purified?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the coupling of 2,3-dimethoxybenzoic acid derivatives to an ethanolamine backbone. For example, amide bond formation can be achieved using carbodiimide coupling agents (e.g., EDC/HCl) in dichloromethane (DCM) or dimethylformamide (DMF). The thiophene-substituted phenyl group is introduced via Suzuki-Miyaura cross-coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids .

- Purification : Reverse-phase chromatography (e.g., 10–40% methanol/0.1% aqueous formic acid gradients) is critical for isolating intermediates .

- Yield Optimization : Adjusting reaction stoichiometry (e.g., 1.2 equivalents of coupling agents) and temperature (65–80°C for cross-coupling) improves yields (typically 27–65%) .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR in CDCl₃ or DMSO-d₶ identifies key signals, such as the hydroxyl proton (δ 5.1–5.4 ppm), methoxy groups (δ 3.8–3.9 ppm), and thiophene protons (δ 6.8–7.5 ppm) .

- Mass Spectrometry : High-resolution LC/MS confirms the molecular ion peak (e.g., [M+H]⁺ calculated for C₂₃H₂₄NO₄S: 410.14) .

- HPLC : Purity >95% is validated using C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can structural modifications to the benzamide or thiophene moieties enhance selectivity for dopamine D3 receptors?

- Methodological Answer :

- SAR Studies : Replace the 2,3-dimethoxy groups with halogenated or alkyl substituents to probe hydrophobic interactions. For example, bromination at the 5-position of the benzamide increases D3 affinity (Ki < 10 nM) .

- Bioisosteric Replacement : Substitute thiophene with furan or pyridine to assess electronic effects on receptor binding. Evidence shows thiophene’s sulfur atom enhances π-π stacking in the D3 receptor’s hydrophobic pocket .

- Functional Assays : Use radioligand displacement (³H-spiperone) and cAMP inhibition assays in HEK-293 cells expressing human D3 receptors to quantify potency .

Q. How can contradictions in reported binding affinities for similar benzamide derivatives be resolved?

- Methodological Answer :

- Experimental Reproducibility : Standardize assay conditions (e.g., buffer pH, temperature) and receptor expression levels. For example, discrepancies in Ki values may arise from differences in cell lines (CHO vs. HEK-293) .

- Data Normalization : Compare results to reference antagonists (e.g., SB-277011A) to control for batch-to-batch variability .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses and identify critical residues (e.g., Asp110 in D3) for validation via mutagenesis .

Q. What strategies mitigate off-target effects in in vivo studies of this compound?

- Methodological Answer :

- Metabolic Stability : Assess hepatic microsomal stability (e.g., rat liver microsomes) to optimize half-life. Introduction of electron-withdrawing groups (e.g., -CF₃) reduces CYP450-mediated oxidation .

- Blood-Brain Barrier Penetration : Calculate logP values (target ~2.5–3.5) and use PAMPA-BBB assays to predict CNS availability .

- Selectivity Profiling : Screen against related GPCRs (e.g., D2, 5-HT₂A) to identify cross-reactivity. For example, N-alkylation of the ethanolamine linker reduces D2 binding by >100-fold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.